molecular formula C16H17F2N3O3S B2825305 N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-((difluoromethyl)sulfonyl)benzamide CAS No. 2034502-03-7

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-((difluoromethyl)sulfonyl)benzamide

Cat. No. B2825305
CAS RN: 2034502-03-7
M. Wt: 369.39
InChI Key: MSRCFBWIHAYUBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-((difluoromethyl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C16H17F2N3O3S and its molecular weight is 369.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry and Catalysis

The compound's relevance in synthetic chemistry, especially in the synthesis of bioactive molecules, is highlighted by its structural similarity to compounds studied for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. For instance, Patel et al. (2009) describe the synthesis of fluoro-substituted benzothiazoles that contain functional groups similar to our compound, demonstrating its potential utility in creating bioactive molecules with diverse pharmacological activities Patel et al., 2009. Additionally, Khazaei et al. (2011) explore sulfonic acid-functionalized imidazolium salts in catalysis, showcasing the versatility of imidazole-containing compounds in synthetic applications, including the facilitation of benzimidazole synthesis Khazaei et al., 2011.

Biological and Pharmacological Screening

The structural framework of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-((difluoromethyl)sulfonyl)benzamide suggests potential for diverse biological activities. The synthesis of new benzoxazoles, imidazoles, benzimidazoles, and tetrazoles with potent cytotoxic activity against cancer cell lines by Arulmurugan and Kavitha (2013) exemplifies the compound's potential in drug discovery, particularly in targeting cancer Arulmurugan & Kavitha, 2013. Similarly, the discovery of farnesyltransferase inhibitors with significant antitumor activity, as discussed by Hunt et al. (2000), underscores the significance of imidazole derivatives in developing cancer therapeutics Hunt et al., 2000.

Antimicrobial and Antifungal Applications

The compound's relevance extends to antimicrobial and antifungal research, with studies like Sych et al. (2019) revealing the synthesis and pharmacological screening of sulfonamide derivatives for antimicrobial and antifungal action. This research indicates that such compounds exhibit sensitivity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, suggesting potential applications in combating infections Sych et al., 2019.

properties

IUPAC Name

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-2-(difluoromethylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O3S/c17-16(18)25(23,24)13-4-2-1-3-12(13)15(22)20-8-10-21-9-7-19-14(21)11-5-6-11/h1-4,7,9,11,16H,5-6,8,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRCFBWIHAYUBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CN2CCNC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.